molecular formula C9H7F2N B1304724 2,6-Difluoro-3-Methylphenylacetonitrile CAS No. 261944-04-1

2,6-Difluoro-3-Methylphenylacetonitrile

Cat. No.: B1304724
CAS No.: 261944-04-1
M. Wt: 167.15 g/mol
InChI Key: GFRRAKSFMPQZLY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-Methylphenylacetonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an acetonitrile group

Scientific Research Applications

2,6-Difluoro-3-Methylphenylacetonitrile has several applications in scientific research:

Safety and Hazards

This compound is classified as harmful and an irritant . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile typically involves the reaction of 2,6-difluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the desired acetonitrile compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-Methylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-Methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-3-Methylphenylacetonitrile is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRRAKSFMPQZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378918
Record name 2,6-Difluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-04-1
Record name 2,6-Difluoro-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261944-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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